N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a complex stereochemical architecture. The molecule comprises a 4-methoxy-2-methylbenzenesulfonamide group linked to a substituted ethyl backbone bearing a cyclopropyl moiety, a hydroxyl group, and a thiophen-2-yl ring.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-12-10-14(22-2)7-8-15(12)24(20,21)18-11-17(19,13-5-6-13)16-4-3-9-23-16/h3-4,7-10,13,18-19H,5-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZFSBMEEZJFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by several key structural features:
- Cyclopropyl Group : This contributes to the compound's unique reactivity and interaction with biological targets.
- Thiophene Ring : Known for its electron-rich properties, the thiophene moiety may enhance biological activity through π-π stacking interactions.
- Methoxy and Sulfonamide Functionalities : These groups are often associated with increased solubility and bioavailability.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₁O₄S |
| Molecular Weight | 355.4 g/mol |
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. For instance, compounds with similar structures have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential neuropharmacological applications .
- Receptor Modulation : It may modulate receptor activities, particularly those involved in neurotransmission. Research on related compounds suggests that structural modifications can lead to selectivity for specific receptor subtypes, such as the serotonin 5-HT₂C receptor .
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For example, benzamide derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The sulfonamide group in this compound may enhance its ability to interfere with cancer cell signaling pathways.
Neuropharmacological Effects
The potential for neuropharmacological applications is significant. Compounds similar to this compound have demonstrated antipsychotic-like effects in animal models, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that related compounds can significantly inhibit AChE and BChE, with IC₅₀ values indicating varying degrees of potency. For example, certain derivatives exhibited IC₅₀ values lower than established drugs like rivastigmine .
- Molecular Docking Studies : Computational studies suggest that the compound's unique structure allows for favorable interactions at enzyme active sites, enhancing its inhibitory potential against cholinesterases.
- Cytotoxicity Assessments : Preliminary cytotoxicity studies indicate that while some derivatives show mild toxicity towards HepG2 liver cells, their selectivity indexes suggest potential for therapeutic use without significant off-target effects .
Comparison with Similar Compounds
Thiophen-2-yl-Containing Sulfonamides
Compounds such as those reported in Pharmacopeial Forum () share the thiophen-2-yl ethylamine scaffold. For example:
- (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide
- (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate
Key Differences :
- The target compound features a cyclopropyl-hydroxy-ethyl chain, whereas these analogs utilize simpler alkyl groups (e.g., propyl) or sulfonate esters. The cyclopropyl group in the target compound may enhance metabolic stability by reducing oxidative degradation compared to linear alkyl chains .
- The 4-methoxy-2-methylbenzenesulfonamide group in the target compound differs from the 4-methylbenzenesulfonate ester in .
Triazole-Thiophene Sulfonamides
Compounds synthesized in International Journal of Molecular Sciences (), such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ([7–9]), incorporate thiophene-related sulfonamide frameworks.
Key Differences :
- Structural Complexity : The target compound lacks the triazole ring and difluorophenyl substituents present in . Instead, its hydroxyl and cyclopropyl groups may reduce steric hindrance compared to bulkier triazole derivatives.
- Tautomerism : Triazole-thiones in exhibit thione-thiol tautomerism, confirmed by IR spectroscopy (absence of νS-H at 2500–2600 cm⁻¹; νC=S at 1247–1255 cm⁻¹). In contrast, the target compound’s hydroxyl group and rigid cyclopropane backbone preclude such tautomeric behavior .
Antibacterial Thiophene Derivatives
Foroumadi et al. () synthesized N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones with demonstrated antibacterial activity.
Key Differences :
- Core Structure: The target compound is a sulfonamide, whereas Foroumadi’s analogs are quinolones. The absence of a fluoroquinolone scaffold in the target suggests divergent mechanisms of action.
- Thiophene Substitution: Both classes share thiophen-2-yl groups, but the target compound lacks the 5-bromo or methylthio substituents found in Foroumadi’s work.
Electronic and Steric Effects of Sulfonamide Substituents
The 4-methoxy-2-methylbenzenesulfonamide group in the target compound contrasts with the 4-nitrobenzenesulfonamide reported in Structure Reports ().
Key Differences :
- Electron-Donating vs. In contrast, nitro groups (as in ) are electron-withdrawing, which could enhance electrophilic reactivity or alter binding to targets like carbonic anhydrases .
- Crystallographic Data : While provides crystal structure details for nitro-substituted sulfonamides, the target compound’s methyl and methoxy groups may induce distinct packing behaviors in solid-state forms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, and how is reaction progress monitored?
- Methodology :
-
Step 1 : React a cyclopropyl-hydroxy-thiophene intermediate with 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
-
Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Adjust solvent systems (e.g., hexane:ethyl acetate) to optimize separation .
-
Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product .
- Key Considerations :
-
Maintain anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
-
Confirm intermediate purity before proceeding to final coupling .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Analytical Workflow :
-
NMR Spectroscopy :
-
¹H NMR : Expect signals for the methoxy group (~δ 3.8 ppm), thiophene protons (δ 6.8–7.5 ppm), and cyclopropyl protons (δ 0.5–1.5 ppm) .
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¹³C NMR : Identify sulfonamide carbons (~δ 45–55 ppm) and aromatic carbons (δ 110–160 ppm) .
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IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and hydroxyl O–H stretch (~3400 cm⁻¹) .
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Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Data Table : Expected Spectral Signatures
| Technique | Key Peaks/Bands | Reference |
|---|---|---|
| ¹H NMR | δ 3.8 (OCH₃), δ 7.2 (thiophene) | |
| IR | 1350 cm⁻¹ (S=O symmetric stretch) | |
| HRMS | m/z calculated for C₁₈H₂₁NO₄S₂: 403.08 |
Q. How is the stability of this compound assessed under varying pH conditions?
- Methodology :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 24–72 hours.
- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Findings : Sulfonamides generally show higher stability in acidic conditions (pH 3–6) but may hydrolyze in strongly alkaline media (pH >10) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this sulfonamide?
- Methodology :
- Optimize the molecular geometry using hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set .
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Example Insight : The thiophene ring may act as an electron donor, influencing reactivity in cross-coupling reactions .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Critical Factors :
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
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Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
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Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
- Data Table : Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temp. | 0–5°C | +25% | |
| Solvent | DMF | +30% | |
| Catalyst (DMAP) | 10 mol% | +15% |
Q. How are discrepancies in spectroscopic data resolved during structural elucidation?
- Approach :
- Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
- Compare experimental IR bands with DFT-simulated spectra to confirm functional groups .
- Case Study : Ambiguity in cyclopropyl proton shifts can be clarified via NOESY experiments .
Q. What structural features of this compound contribute to its potential bioactivity in medicinal chemistry?
- Key Features :
- Sulfonamide Group : Binds to enzyme active sites (e.g., carbonic anhydrase) via hydrogen bonding .
- Thiophene Ring : Enhances lipophilicity and membrane permeability .
- Cyclopropyl Group : Confers conformational rigidity, improving target selectivity .
Q. How do substituents (e.g., methoxy vs. ethoxy) influence the compound’s electronic properties?
- Methodology :
- Synthesize analogs with varying alkoxy groups and compare Hammett σ values to quantify electron-donating/withdrawing effects .
- Use cyclic voltammetry to measure oxidation potentials, correlating substituents with redox stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
